N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of stoichiometric amounts of reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid (H₃PO₂) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis (MWI) to enhance yield and reduce reaction times. This method has been shown to be effective in synthesizing various benzofuran derivatives with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furoyl moiety can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized benzofuran compounds .
Wissenschaftliche Forschungsanwendungen
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . The benzofuran ring structure also contributes to its ability to bind to various biological targets, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
2-[(5-nitro-2-furoyl)amino]benzoic acid: Used in proteomics research.
Uniqueness
N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a nitro-furoyl moiety, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C16H13N3O6 |
---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
N-[2-[(5-nitrofuran-2-carbonyl)amino]ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H13N3O6/c20-15(12-5-6-14(25-12)19(22)23)17-7-8-18-16(21)13-9-10-3-1-2-4-11(10)24-13/h1-6,9H,7-8H2,(H,17,20)(H,18,21) |
InChI-Schlüssel |
WTSMRVPEAHZDPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.